anti-BrP-LPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-1-bromo-4-hexadecanoyloxy-3-hydroxybutylphosphonic acid, commonly referred to as anti-BrP-LPA, is a synthetic organic compound that acts as a potent antagonist of lysophosphatidic acid receptors. Lysophosphatidic acid is a small glycerophospholipid that plays a significant role in various biological processes, including cell proliferation, migration, and survival. This compound has gained attention for its potential therapeutic applications, particularly in cancer research, due to its ability to inhibit lysophosphatidic acid signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anti-1-bromo-4-hexadecanoyloxy-3-hydroxybutylphosphonic acid involves several steps. The starting material is typically a glycerol derivative, which undergoes a series of chemical reactions to introduce the bromo, hexadecanoyloxy, and phosphonic acid groups. The key steps include:
Bromination: Introduction of the bromo group using a brominating agent such as phosphorus tribromide.
Esterification: Formation of the hexadecanoyloxy group through esterification with hexadecanoic acid.
Phosphorylation: Introduction of the phosphonic acid group using a phosphorylating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of anti-1-bromo-4-hexadecanoyloxy-3-hydroxybutylphosphonic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Anti-1-bromo-4-hexadecanoyloxy-3-hydroxybutylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group or reduction to form an alkyl group.
Hydrolysis: The ester and phosphonic acid groups can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alkyl-containing compounds.
Hydrolysis: Formation of free acids and alcohols.
Scientific Research Applications
Anti-1-bromo-4-hexadecanoyloxy-3-hydroxybutylphosphonic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: Anti-BrP-LPA has shown promise in reducing cell proliferation and viability in various cancer cell lines, including melanoma and breast cancer
Signal Transduction Studies: It is used to study the lysophosphatidic acid signaling pathway and its role in various biological processes.
Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting lysophosphatidic acid receptors.
Biological Studies: It is used to investigate the role of lysophosphatidic acid in cell migration, invasion, and other cellular processes.
Mechanism of Action
Anti-1-bromo-4-hexadecanoyloxy-3-hydroxybutylphosphonic acid exerts its effects by antagonizing lysophosphatidic acid receptors. These receptors are G protein-coupled receptors that mediate various cellular responses upon activation by lysophosphatidic acid. By inhibiting these receptors, anti-BrP-LPA disrupts the lysophosphatidic acid signaling pathway, leading to reduced cell proliferation, migration, and survival . The compound also inhibits the activity of autotaxin, an enzyme involved in the biosynthesis of lysophosphatidic acid .
Comparison with Similar Compounds
Anti-1-bromo-4-hexadecanoyloxy-3-hydroxybutylphosphonic acid is unique in its dual activity as both a lysophosphatidic acid receptor antagonist and an autotaxin inhibitor. Similar compounds include:
Syn-1-bromo-4-hexadecanoyloxy-3-hydroxybutylphosphonic acid: Another diastereomer of BrP-LPA with similar but less potent activity.
Lysophosphatidic Acid Receptor Antagonists: Compounds that specifically target lysophosphatidic acid receptors without affecting autotaxin activity.
Autotaxin Inhibitors: Compounds that specifically inhibit autotaxin activity without affecting lysophosphatidic acid receptors.
Anti-BrP-LPA stands out due to its dual inhibitory action, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C20H40BrO6P |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
[(1S,3S)-1-bromo-4-hexadecanoyloxy-3-hydroxybutyl]phosphonic acid |
InChI |
InChI=1S/C20H40BrO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)27-17-18(22)16-19(21)28(24,25)26/h18-19,22H,2-17H2,1H3,(H2,24,25,26)/t18-,19+/m0/s1 |
InChI Key |
HLVKVWDSLLFMSX-RBUKOAKNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](C[C@@H](P(=O)(O)O)Br)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CC(P(=O)(O)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.